
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilino group, a methylsulfanyl group, and a phenyl group attached to a triazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of nonprotic polar solvents and hydrogen bonding interactions to stabilize the desired tautomeric forms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another heterocyclic compound with similar structural features.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities.
1,2,4-Triazolopyrimidines: Attracting interest due to their pharmacological activities.
Uniqueness
2-Anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
Número CAS |
68822-95-7 |
|---|---|
Fórmula molecular |
C17H14N4O2S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-anilino-4-methylsulfanyl-3-phenyl-1,3,5-triazepine-6,7-dione |
InChI |
InChI=1S/C17H14N4O2S/c1-24-17-20-15(23)14(22)19-16(18-12-8-4-2-5-9-12)21(17)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,22) |
Clave InChI |
ZBCDEGPTPJCXSI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)C(=O)N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






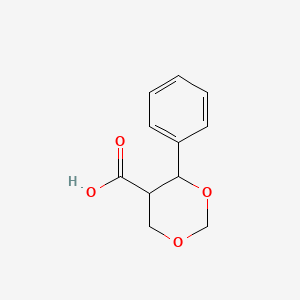
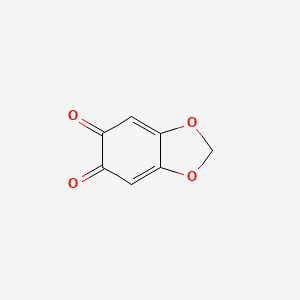
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
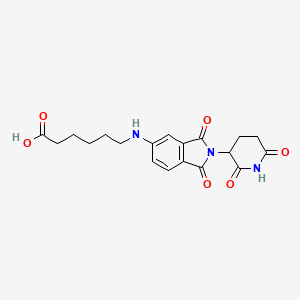
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
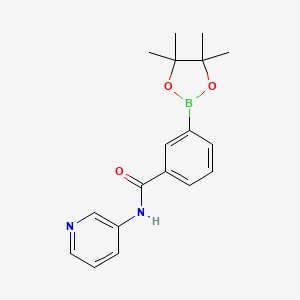
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
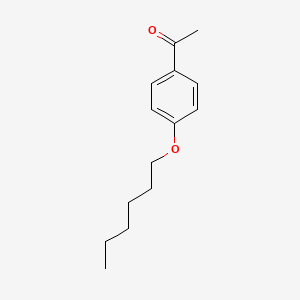
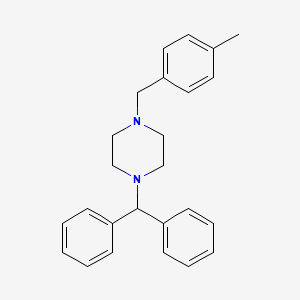
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
